molecular formula C9H14O2 B11747830 2E,6Z-nonadienoic acid

2E,6Z-nonadienoic acid

Cat. No.: B11747830
M. Wt: 154.21 g/mol
InChI Key: VCXVRGHERCHZLW-ODYTWBPASA-N
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Description

2E,6Z-nonadienoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of two double bonds in the E and Z configurations at positions 2 and 6, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2E,6Z-nonadienoic acid typically involves the use of specific reagents and catalysts to achieve the desired double bond configurations. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation of precursor compounds or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions

2E,6Z-nonadienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens such as bromine or chlorine in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2E,6Z-nonadienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2E,6Z-nonadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions. The presence of double bonds allows for interactions with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2E,6E-nonadienoic acid: Similar structure but with different double bond configurations.

    2E,4E-hexadienoic acid: Shorter carbon chain with double bonds at different positions.

    2E,4Z-hexadienoic acid: Another isomer with different double bond configurations.

Uniqueness

2E,6Z-nonadienoic acid is unique due to its specific double bond configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2E,6Z)-nona-2,6-dienoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3-,8-7+

InChI Key

VCXVRGHERCHZLW-ODYTWBPASA-N

Isomeric SMILES

CC/C=C\CC/C=C/C(=O)O

Canonical SMILES

CCC=CCCC=CC(=O)O

Origin of Product

United States

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